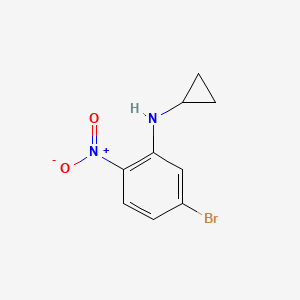

5-bromo-N-cyclopropyl-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWWCMMLUVREEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276895 | |

| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356483-75-4 | |

| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Methodologies and Mechanistic Pathways for 5 Bromo N Cyclopropyl 2 Nitroaniline

Established Synthetic Routes to 5-bromo-N-cyclopropyl-2-nitroaniline

The preparation of this compound can be approached through several strategic pathways. The primary considerations involve the sequence of introducing the three distinct functional groups onto the benzene (B151609) ring and the choice of starting materials. The main strategies include the sequential functionalization of a simpler aniline (B41778) derivative and the use of nucleophilic aromatic substitution on a pre-functionalized aromatic ring.

Sequential functionalization is a cornerstone of aromatic chemistry, where substituents are introduced in a stepwise manner, leveraging their directing effects to achieve the desired substitution pattern. For this compound, a logical approach begins with a readily available substituted aniline and proceeds through subsequent bromination, nitration, and N-cyclopropylation steps. The order of these steps is crucial for success.

A highly plausible route involves the following sequence:

Bromination of Aniline: Aniline is first protected, typically via acetylation to form acetanilide (B955). This moderates the reactivity of the amino group and directs electrophilic substitution to the para position due to steric hindrance at the ortho positions. Bromination of acetanilide yields 4-bromoacetanilide, which is then hydrolyzed back to 4-bromoaniline (B143363).

Nitration of 4-bromoaniline: The next step is the regioselective nitration of 4-bromoaniline. The powerful activating and ortho, para-directing effect of the amino group (-NH2) overrides the deactivating and ortho, para-directing effect of the bromine atom. Since the para position is blocked, the incoming nitro group is directed to one of the positions ortho to the amino group, yielding 4-bromo-2-nitroaniline (B116644). ripublication.comfishersci.com

N-cyclopropylation: The final step is the introduction of the cyclopropyl (B3062369) moiety onto the nitrogen atom of 4-bromo-2-nitroaniline. This can be achieved through various N-alkylation methods, such as a Buchwald-Hartwig amination with a cyclopropyl halide or boronic acid, or via reductive amination with cyclopropanecarboxaldehyde.

An alternative sequential approach could involve introducing the cyclopropyl group earlier in the synthesis. However, the stability of the N-cyclopropyl group must be considered, as it can be susceptible to cleavage under certain harsh reaction conditions, such as strong acids used in classical nitration. nih.govresearchgate.net

Regioselective nitration is arguably the most critical and challenging step in the synthesis of this compound. Direct nitration of aniline with mixed acid (sulfuric and nitric acid) is generally avoided in industrial processes due to the formation of undesired isomers, oxidation of the aniline, and the generation of significant acid waste. google.comchempanda.com

To achieve the desired 2-nitro isomer, the directing effects of the substituents are paramount. In the case of a 4-bromo-N-cyclopropylaniline intermediate, the N-cyclopropylamino group is a potent ortho, para-director. With the para position occupied by bromine, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the ortho position.

Modern nitration methods offer milder and more selective alternatives to traditional mixed acid. For N-alkyl anilines, reagents such as tert-butyl nitrite (B80452) (TBN) have been shown to facilitate regioselective ring nitration under mild conditions, often favoring the ortho position. nih.govx-mol.netresearchgate.net These methods can improve yields and reduce the formation of byproducts.

| Reagent/Method | Conditions | Selectivity Advantage |

| Mixed Acid (H₂SO₄/HNO₃) | Low temperature | Traditional method, but can lead to oxidation and isomer mixtures. google.comchempanda.com |

| Nitration of Acetanilide | Acetic anhydride, then mixed acid | Protects the amine, primarily directs para; useful if starting from aniline. magritek.com |

| tert-Butyl Nitrite (TBN) | Acetonitrile, 80 °C | Provides high regioselectivity for ortho-nitration of N-alkyl anilines. researchgate.net |

This table is interactive. You can sort and filter the data.

Nucleophilic aromatic substitution (SNAr) presents a powerful alternative synthetic design. This mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group. mdpi.com

A viable SNAr strategy for synthesizing this compound could start with a dihalogenated nitrobenzene, for example, 1,4-dibromo-2-nitrobenzene (B110544) or 1-bromo-4-fluoro-2-nitrobenzene (B1271562). The key principles are:

Activation: The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Leaving Group: A good leaving group, typically a halide, is displaced. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. nih.gov

Nucleophile: Cyclopropylamine (B47189) acts as the nucleophile, attacking the carbon bearing the leaving group.

In the reaction of 1-bromo-4-fluoro-2-nitrobenzene with cyclopropylamine, the fluorine atom at the para position relative to the nitro group is significantly more activated and a better leaving group than the bromine atom at the meta position. Therefore, selective substitution of the fluorine atom would occur, leading directly to the target compound, this compound. This approach offers high regioselectivity and can be very efficient. Research has shown that reactions of 2-chloronitrobenzene with various amines proceed in good to excellent yields to furnish N-substituted-2-nitroanilines. tandfonline.com

For the large-scale synthesis of this compound, several factors beyond reaction yield are critical. These include process safety, cost of raw materials, energy consumption, and environmental impact (green chemistry). rsc.org

Starting Material Cost: The choice between a sequential functionalization route starting from inexpensive aniline versus an SNAr route using a more complex dihalonitrobenzene depends heavily on the relative cost and availability of these starting materials.

Reagent Safety and Waste: Industrial processes aim to minimize the use of hazardous reagents and reduce waste streams. For instance, developing a catalytic nitration process or using milder nitrating agents that avoid large quantities of strong acids is highly desirable. google.com Similarly, using greener brominating agents, such as a bromide-bromate salt mixture in an aqueous medium, can be an environmentally benign alternative to elemental bromine. rsc.org

Process Efficiency: This includes minimizing the number of synthetic steps, avoiding costly cryogenic conditions, and simplifying purification procedures. SNAr routes can be advantageous as they may offer a more convergent synthesis. However, separating the final product from unreacted starting materials or byproducts is a critical step that must be optimized. google.com

Characterization and Isolation of Key Synthetic Intermediates

The unambiguous identification of intermediates is crucial for monitoring reaction progress and ensuring the purity of the final product. Standard analytical techniques are employed for the characterization of key intermediates in the synthesis of this compound.

The synthesis and characterization of related compounds like 4-bromo-2-nitroaniline have been reported, confirming its structure using techniques such as FTIR, Mass Spectrometry, and NMR. ripublication.com For example, in the FTIR spectrum of 4-bromo-2-nitroaniline, characteristic peaks for the NH₂ stretching vibrations are observed. ripublication.com The crystal structure of similar intermediates, such as 2-bromo-4-nitroaniline (B50497), has also been determined, providing precise data on bond lengths and angles. nih.govresearchgate.net

Below is a table of plausible intermediates and the primary methods used for their characterization.

| Intermediate | Molecular Formula | Key Characterization Techniques | Expected Observations |

| 4-Bromoaniline | C₆H₆BrN | ¹H NMR, ¹³C NMR, MS | Aromatic protons showing an AA'BB' splitting pattern; Mass spectrum showing isotopic pattern for bromine. |

| N-Cyclopropylaniline | C₉H₁₁N | ¹H NMR, IR | Characteristic upfield signals for cyclopropyl protons; N-H stretching vibration in IR spectrum. |

| 4-Bromo-N-cyclopropylaniline | C₉H₁₀BrN | ¹H NMR, ¹³C NMR, MS | Aromatic protons showing an AA'BB' pattern; Cyclopropyl signals; Mass spectrum with bromine isotopic pattern. |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | ¹H NMR, IR, MS | Three distinct aromatic proton signals; Two N-H stretching bands and NO₂ stretching bands in IR; Molecular ion peak in MS. ripublication.com |

This table is interactive. You can sort and filter the data.

Stereochemical Control and Regioselectivity in this compound Synthesis

The target molecule, this compound, does not possess any chiral centers, so the primary synthetic challenge is not stereocontrol but rather regiochemical control—ensuring the substituents are placed at the correct positions on the aromatic ring.

The regioselectivity of the synthesis is dictated by the electronic and steric effects of the substituents at each step of the reaction sequence.

In Electrophilic Aromatic Substitution (EAS):

Directing Effects: The -NH₂ and -NH-cyclopropyl groups are strongly activating ortho, para-directors. The -Br atom is a deactivating but ortho, para-director. The -NO₂ group is a strongly deactivating meta-director.

Controlling Nitration: When nitrating a substrate like 4-bromoaniline or 4-bromo-N-cyclopropylaniline, the outcome is governed by the powerful ortho-directing ability of the amino/alkylamino group. This ensures that the nitro group is installed at the C2 position, adjacent to the nitrogen substituent. High regioselectivity for ortho-C-H functionalization of anilines can be achieved with specific catalysts and conditions. nih.gov

In Nucleophilic Aromatic Substitution (NAS):

Activation and Selectivity: In an SNAr approach using a substrate like 1-bromo-4-fluoro-2-nitrobenzene, regioselectivity is controlled by the activating nitro group. The nitro group strongly activates the para position (C4) for nucleophilic attack. Combined with the superior leaving group ability of fluoride (B91410) compared to bromide, this ensures that cyclopropylamine will selectively displace the fluorine atom, leading to the desired 5-bromo product. nih.gov

Investigations into the Chemical Reactivity and Transformational Chemistry of 5 Bromo N Cyclopropyl 2 Nitroaniline

Diverse Reaction Classes Exhibited by 5-bromo-N-cyclopropyl-2-nitroaniline

The unique substitution pattern of this compound allows it to participate in a variety of reaction classes, including transformations at the nitro group, substitution at the bromine position, oxidative reactions involving the aminocyclopropyl group, and characteristic ring-opening reactions of the cyclopropyl (B3062369) moiety.

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. In the case of this compound, the primary product of complete reduction is 4-bromo-N1-cyclopropylbenzene-1,2-diamine. This reaction is analogous to the reduction of other 2-nitroanilines, which are common precursors for o-phenylenediamines. nih.gov

A variety of reducing agents and catalytic systems can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents such as tin(II) chloride in acidic media or sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.govrsc.orgresearchgate.net The choice of reagent can sometimes allow for the isolation of intermediate reduction products, such as nitroso or hydroxylamine (B1172632) derivatives, though the diamine is the most common and stable final product.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst System | Typical Product | Reference |

|---|---|---|

| H₂, Pd/C | Aniline (B41778) | nih.gov |

| Fe, HCl/CH₃COOH | Aniline | google.com |

| SnCl₂, HCl | Aniline | nih.gov |

| NaBH₄, Catalyst (e.g., CoMn₂O₄ NPs) | Aniline | rsc.org |

This table presents general reagents for the reduction of aromatic nitro compounds, which are applicable to this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The feasibility of this reaction depends critically on the electronic activation of the aromatic ring, specifically by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). libretexts.orglibretexts.org

In this compound, the powerful electron-withdrawing nitro group is located in the meta position relative to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer complex intermediate that would be formed by nucleophilic attack at the bromine-bearing carbon. libretexts.org Consequently, the bromine atom in this compound is significantly deactivated towards standard SNAr reactions. Displacement of the bromine would require harsh reaction conditions or the use of very powerful nucleophiles, and such reactions are generally not favored. libretexts.orgyoutube.com

The N-cyclopropylaniline moiety is susceptible to oxidation. Studies on related N-cyclopropylanilines have shown that they can undergo air oxidation, a process that can be accelerated by heat or light. tandfonline.comtandfonline.com This oxidation can lead to a subsequent fragmentation and rearrangement of the molecule. The process is thought to be initiated by the formation of a radical cation at the nitrogen atom, which can then react with molecular oxygen. tandfonline.comacs.org This pathway can ultimately lead to the cleavage of the cyclopropyl group and the formation of corresponding acetamide (B32628) or β-hydroxypropionamide derivatives. tandfonline.comtandfonline.com For this compound, such oxidative processes would compete with other potential reactions, particularly those involving the cyclopropyl ring itself.

A characteristic and mechanistically significant reaction of N-cyclopropylanilines is the irreversible ring-opening of the cyclopropyl group following a one-electron oxidation. acs.orgethz.ch This process is initiated by a single electron transfer (SET) from the nitrogen atom, forming a radical cation. The high strain energy of the three-membered ring (approximately 28 kcal/mol) provides a strong thermodynamic driving force for the subsequent rapid and irreversible opening of the cyclopropyl ring. acs.org

This ring-opening generates a more stable, delocalized distonic radical cation—an iminium ion with a remote carbon-centered radical. acs.orgrsc.org This reactive intermediate can then participate in various downstream reactions, such as intermolecular annulation with alkenes to form five-membered carbocycles. rsc.orgrsc.org The rate of this ring-opening is influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in this compound, are expected to increase the rate of ring-opening by destabilizing the initial nitrogen-centered radical cation. acs.org

Table 2: Mechanistic Steps in Oxidative Cyclopropyl Ring-Opening

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Single Electron Transfer (SET) Oxidation | N-cyclopropylaniline radical cation | acs.orgethz.ch |

| 2 | Irreversible Ring-Opening | Distonic (iminium) radical cation | acs.orgrsc.org |

This table outlines the general mechanism for the oxidative ring-opening of N-cyclopropylanilines.

Stereoelectronic Modulation of Reactivity in this compound

The nitro group at the C2 position (ortho to the N-cyclopropylamino group) exerts a profound influence on the molecule's properties. Through a combination of a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), it significantly reduces the electron density across the aromatic ring and, crucially, on the nitrogen atom of the amino group. rsc.orgquora.comvaia.com

This has several key consequences:

Reduced Basicity: The basicity of the amino nitrogen is drastically lowered compared to aniline, by several orders of magnitude. quora.comwikipedia.org This is a typical "ortho effect" where the proximity of the bulky and electron-withdrawing nitro group also introduces steric hindrance that can inhibit protonation. stackexchange.com

Deactivation of the Aromatic Ring: The ring is strongly deactivated towards electrophilic aromatic substitution.

Modulation of Other Reactions: As mentioned, the electron-withdrawing nature of the ortho-nitro group destabilizes the nitrogen radical cation, thereby promoting the subsequent cyclopropyl ring-opening upon oxidation. acs.org It also deactivates the meta-positioned bromine towards nucleophilic attack.

Steric and Electronic Effects of the Cyclopropyl Moiety

The cyclopropyl group attached to the nitrogen atom in this compound introduces distinct steric and electronic characteristics that significantly influence the molecule's reactivity.

Steric Effects: The three-dimensional structure of the cyclopropyl group imposes steric hindrance around the aniline nitrogen. This bulk can influence the approach of reagents to the nitrogen atom and may affect the conformation of the molecule. For instance, in transition states of reactions involving the amine or adjacent ortho position, the steric demand of the cyclopropyl group can play a crucial role in determining the reaction's feasibility and stereochemical outcome. acs.org The ring strain inherent to the cyclopropyl group also makes it susceptible to ring-opening reactions under certain conditions, a reactive pathway that can be exploited in synthetic transformations. researchgate.net

The interplay of these steric and electronic factors is pivotal in dictating the regioselectivity and rate of reactions involving this compound.

Strategic Derivatization for Functional Diversification of this compound

The structural motifs present in this compound, namely the ortho-nitroaniline core, offer fertile ground for strategic derivatization to generate a diverse array of functionalized molecules. A particularly prominent pathway for diversification is the reductive cyclization of the ortho-nitroaniline moiety to form benzimidazole (B57391) derivatives. researchgate.nettandfonline.comrsc.org

This transformation typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable one-carbon electrophile. A variety of reagents and reaction conditions have been developed for this purpose, highlighting the versatility of this approach.

Reductive Cyclization with Aldehydes: A common and efficient method for benzimidazole synthesis is the reaction of an ortho-nitroaniline with an aldehyde in the presence of a reducing agent. researchgate.nettandfonline.com For instance, sodium dithionite (B78146) (Na₂S₂O₄) is an effective reductant for this one-pot synthesis. tandfonline.comrsc.org This reaction is proposed to proceed via the in-situ reduction of the nitro group to an amino group, which then condenses with the aldehyde to form a Schiff base, followed by intramolecular cyclization and aromatization to yield the benzimidazole ring system.

A plausible reaction scheme for the derivatization of this compound with a representative aldehyde, benzaldehyde, is depicted below:

Table 1: Proposed Synthesis of a Benzimidazole Derivative from this compound

| Reactant 1 | Reactant 2 | Reducing Agent | Proposed Product |

| This compound | Benzaldehyde | Sodium Dithionite (Na₂S₂O₄) | 6-bromo-1-cyclopropyl-2-phenyl-1H-benzimidazole |

The reaction conditions for such transformations can often be optimized, with factors such as solvent, temperature, and the nature of the aldehyde influencing the reaction efficiency and yield. Microwave irradiation has also been reported to accelerate this type of reductive cyclization. tandfonline.comrsc.org

The functional diversification is readily achieved by varying the aldehyde reactant, which allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core. This strategy provides a powerful tool for generating a library of novel compounds for various applications.

Detailed Reaction Mechanisms and Kinetic Profiles of this compound Transformations

Mechanism of Reductive Cyclization: The formation of benzimidazoles from ortho-nitroanilines is believed to proceed through a cascade of reactions. rsc.org The initial step is the reduction of the nitro group. This can be achieved by various reducing agents, and the mechanism of reduction can vary. For example, with sodium dithionite, the reduction is thought to involve a series of single-electron transfers. Following the reduction to the corresponding ortho-phenylenediamine, the reaction with an aldehyde leads to the formation of a hemiaminal intermediate, which then dehydrates to a Schiff base. The subsequent intramolecular nucleophilic attack of the second amino group on the Schiff base carbon, followed by elimination of a molecule of water and aromatization, leads to the final benzimidazole product.

Kinetic Profile of Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The rate of such reactions is highly dependent on the electronic nature of the aromatic ring. The presence of the strongly electron-withdrawing nitro group, ortho and para to the bromine atom, significantly activates the ring towards nucleophilic attack. numberanalytics.commdpi.com

The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. mdpi.com The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.

The kinetic profile of a hypothetical SNAr reaction on this compound with a generic nucleophile (Nu⁻) can be described by a second-order rate law:

Rate = k[this compound][Nu⁻]

The rate constant, k, would be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Kinetic studies on similar nitroaromatic compounds have shown that the reaction rates can be significantly affected by the solvent polarity and the ability of the solvent to stabilize the charged Meisenheimer intermediate. nih.gov

Table 2: Factors Influencing the Rate of Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing groups | Increases rate | Stabilize the negatively charged Meisenheimer complex. numberanalytics.com |

| Leaving group ability | Influences rate | The rate is dependent on the C-X bond strength and the stability of X⁻. |

| Nucleophilicity | Increases rate | A more potent nucleophile will attack the aromatic ring more rapidly. |

| Solvent polarity | Influences rate | Polar aprotic solvents are generally favored as they solvate the cation but not the nucleophile, increasing its reactivity. nih.gov |

Further experimental investigations, including kinetic isotope effect studies, would be necessary to fully elucidate the detailed mechanisms and kinetic profiles of the transformations of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo N Cyclopropyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR) Spectral Interpretation for 5-bromo-N-cyclopropyl-2-nitroaniline

While specific, experimentally determined ¹H NMR spectral data for this compound is not widely available in peer-reviewed literature, the expected proton signals can be predicted based on its molecular structure. The spectrum would feature distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl (B3062369) group.

The aromatic region would likely display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons would exhibit chemical shifts and coupling constants dictated by their positions relative to the bromine, nitro, and N-cyclopropylamino substituents.

The proton of the secondary amine (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The cyclopropyl group would show characteristic signals in the aliphatic region of the spectrum. The methine proton (-CH-) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (-CH₂-) of the cyclopropyl ring may be diastereotopic, potentially giving rise to a complex set of multiplets at a higher field.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | 2-9 |

| NH | Variable | br s | N/A |

| Cyclopropyl-CH | 2.5 - 3.0 | m | 3-8 |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | m | 3-8 |

| Note: These are predicted values and may vary from experimental data. |

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The six aromatic carbons would have chemical shifts in the range of 110-150 ppm. The carbon bearing the nitro group would be significantly deshielded, while the carbon attached to the bromine atom would also show a characteristic shift. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of all three substituents.

The cyclopropyl group would exhibit two signals in the aliphatic region. The methine carbon (-CH-) would appear at a lower field compared to the methylene carbons (-CH₂-), which would likely be equivalent and appear at a higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-NH | 140 - 145 |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-H | 115 - 135 |

| Cyclopropyl-CH | 20 - 30 |

| Cyclopropyl-CH₂ | 5 - 15 |

| Note: These are predicted values and may vary from experimental data. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group, the nitro group, the aromatic ring, and the cyclopropyl group. The N-H stretching vibration would likely appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The nitro group would exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region. The vibrations of the cyclopropyl group would also contribute to the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| NO₂ | Symmetric Stretching | 1335 - 1385 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

| Note: These are predicted values and may vary from experimental data. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₉H₉BrN₂O₂), the calculated monoisotopic mass is approximately 255.9898 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) very close to this value, confirming the elemental formula.

Patent literature reports a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound, which showed a peak at m/z 258.1 [M+H]⁺. google.com This corresponds to the protonated molecule, and the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the nitro group (NO₂), the cyclopropyl group, or cleavage of the C-N bond.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (from patent data) |

| [M+H]⁺ (C₉H₁₀⁷⁹BrN₂O₂⁺) | 256.9976 | 258.1 (nominal mass) |

| [M+H]⁺ (C₉H₁₀⁸¹BrN₂O₂⁺) | 258.9956 | (Isotopic peak expected) |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

To date, a single-crystal X-ray structure of this compound has not been reported in the publicly accessible scientific literature. If a suitable single crystal could be grown, SCXRD analysis would reveal the precise geometry of the molecule, including the planarity of the nitroaniline moiety and the orientation of the cyclopropyl group relative to the aromatic ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, and potential halogen bonding involving the bromine atom, which govern the crystal packing.

Methodological Considerations for Resolving Crystallographic Complexities (e.g., conformational disorder)

In the crystallographic analysis of molecules like this compound, certain complexities such as conformational disorder could arise. The cyclopropyl group, for instance, could potentially adopt multiple orientations in the crystal lattice. Similarly, the nitro group might exhibit rotational disorder.

Resolving such disorder requires careful data collection and refinement strategies. This can involve collecting data at low temperatures to reduce thermal motion, which might resolve the disordered components. During the refinement process, the disordered atoms can be modeled over multiple positions with their occupancies refined to sum to unity. Constraints or restraints on bond lengths and angles may also be necessary to maintain a chemically reasonable geometry for the disordered fragments.

Computational Chemistry and Theoretical Modeling of 5 Bromo N Cyclopropyl 2 Nitroaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory is a robust computational method used to investigate the electronic structure and reactivity of molecules. It allows for the detailed mapping of electron density and the prediction of chemical behavior. For 5-bromo-N-cyclopropyl-2-nitroaniline, specific DFT studies would be necessary to elucidate its electronic characteristics.

Elucidation of Electron Density Distribution and Electrophilic/Nucleophilic Sites

Simulation of Reaction Pathways, Transition States, and Activation Energies

Simulating reaction pathways using DFT can provide valuable insights into the mechanisms of chemical reactions involving this compound. This includes the identification of transition states and the calculation of activation energies, which are key parameters in determining reaction kinetics. At present, such detailed simulations for this specific molecule have not been published in the scientific literature.

In Silico Prediction and Validation of Spectroscopic Properties (e.g., IR, NMR)

DFT calculations can also be employed to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These in silico predictions are valuable for complementing experimental data and aiding in the structural elucidation of the compound. While the NIST Chemistry WebBook provides some experimental data for related compounds like 2-bromo-5-nitroaniline, specific computational predictions for this compound are not available. nist.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Assessment

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity and stability. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A dedicated computational study would be required to determine the HOMO-LUMO gap and other FMO parameters for this compound, but such a study is not currently found in the available literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This analysis is instrumental in predicting how a molecule will interact with other charged species. An MEP analysis for this compound would offer insights into its intermolecular interactions, but this specific analysis has not been published.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Derivations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models rely on computed molecular descriptors to predict the biological activity or physical properties of compounds. The derivation of these parameters for this compound would require specific computational studies that are not currently available.

Applications of 5 Bromo N Cyclopropyl 2 Nitroaniline in Advanced Organic Synthesis

Strategic Building Block for Diverse Heterocyclic Scaffolds

The structure of 5-bromo-N-cyclopropyl-2-nitroaniline contains the necessary functionalities for the synthesis of various heterocyclic compounds. The ortho-positioned amino and nitro groups are precursors to benzimidazoles, quinoxalines, and other fused bicyclic systems. For instance, reduction of the nitro group to an amine would generate a 1,2-diamine, a key intermediate that can be condensed with aldehydes, ketones, or carboxylic acids to form benzimidazoles. researchgate.netscholarsresearchlibrary.com

Furthermore, the cyclopropyl (B3062369) group can participate in ring-opening and rearrangement reactions to construct different heterocyclic cores. N-cyclopropylanilines are known to undergo transformations to form quinoline (B57606) derivatives under specific reaction conditions. organic-chemistry.orgmdpi.comnih.goviipseries.orgsemanticscholar.org The presence of the bromo and nitro substituents on the aromatic ring would result in correspondingly substituted quinoline products, which are of significant interest in medicinal chemistry.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor Functional Groups | Reaction Type | Resulting Heterocycle |

| Ortho-amino and nitro groups | Reductive cyclization | Benzimidazole (B57391) |

| N-cyclopropyl and aromatic ring | Rearrangement/Annulation | Quinolines |

| Bromo and amino groups | Transition-metal catalyzed coupling | Fused N-heterocycles |

This table is illustrative of potential applications based on the known reactivity of related compounds.

Key Intermediate in the Synthesis of Complex Molecular Architectures

As a multifunctional molecule, this compound can serve as a versatile intermediate in multi-step syntheses. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the elaboration of the aromatic core, a crucial step in building complex molecular architectures.

The nitro group can be readily transformed into a variety of other functional groups, including amines, hydroxylamines, and azo compounds, further expanding its synthetic utility. The cyclopropylamine (B47189) moiety itself is a valuable pharmacophore found in numerous bioactive molecules and can be a key structural element in the design of new therapeutic agents. nih.govrochester.edu

Precursor for the Development of Specialized Agrochemical Compounds and Advanced Dye Systems

Substituted anilines are foundational components in the agrochemical and dye industries. nih.govgoogle.comcdnsciencepub.com The specific combination of substituents in this compound suggests its potential as a precursor in these fields. In agrochemicals, the presence of a halogen and a cyclopropyl group can enhance biological activity and metabolic stability. nih.gov

In the context of dyes, bromo and nitro substituted anilines are common starting materials for the synthesis of azo dyes. iiste.orgnih.govrsc.orgunb.cawpmucdn.com The primary amino group can be diazotized and coupled with various aromatic compounds to generate a wide range of colors. The N-cyclopropyl group, while less common in traditional dyes, could be explored for its effect on the photophysical properties of the resulting chromophores.

Utility in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic methods that combine three or more reactants in a single step to form a complex product. The functional groups present in this compound make it a suitable candidate for participation in MCRs. For instance, the primary amine can react with an aldehyde and an isocyanide in a Ugi-type reaction, or with a β-ketoester and an aldehyde in a Hantzsch-like synthesis of dihydropyridines. The reactivity of the cyclopropylamine moiety can also be harnessed in novel MCRs. rsc.org

Participation in Tandem and Cascade Reaction Sequences

The unique reactivity of the cyclopropyl group in N-cyclopropylanilines makes them excellent substrates for tandem and cascade reactions. rsc.orgacs.orgnih.gov These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly atom- and step-economical. For example, acid-catalyzed or transition-metal-mediated ring-opening of the cyclopropyl group can initiate a cascade of cyclizations and rearrangements to rapidly build molecular complexity. rsc.orgnih.govchemrxiv.org The bromo and nitro substituents would remain appended to the aromatic ring throughout these transformations, providing handles for further functionalization. An electrocatalytic [3+2] annulation of N-cyclopropylanilines with alkenes has been reported, showcasing the potential for this class of compounds in cascade reactions. rsc.org

Integration of 5 Bromo N Cyclopropyl 2 Nitroaniline Derivatives in Materials Science Research

Investigation into Organic Semiconductor Applications

Direct research into the organic semiconductor properties of 5-bromo-N-cyclopropyl-2-nitroaniline and its immediate derivatives is not yet prevalent in publicly available scientific literature. However, the broader class of aniline-based polymers is well-known for its semiconducting properties. The synthesis of copolymers using aniline (B41778) and its derivatives, such as o-bromoaniline and o-nitroaniline, has been explored to tune the electronic and optical properties of the resulting materials. researchgate.netresearchgate.net

The presence of both electron-withdrawing (nitro) and halogen (bromo) groups, along with the N-cyclopropyl substituent on the aniline backbone, suggests that polymers derived from this compound could exhibit unique semiconducting characteristics. These functional groups can influence the polymer's band gap, charge carrier mobility, and stability, which are critical parameters for organic semiconductor applications. For instance, studies on poly(aniline-co-o-bromoaniline) have demonstrated that the incorporation of bromine can modify the polymer's electrical conductivity and morphology. researchgate.net Future research could focus on the synthesis and characterization of polymers incorporating the this compound moiety to evaluate their potential in organic thin-film transistors (OTFTs) and other electronic devices.

Development of Photoactive and Optoelectronic Materials

The investigation of bromo-nitroaniline derivatives has shown significant promise in the field of photoactive and optoelectronic materials, particularly for nonlinear optical (NLO) applications. NLO materials are capable of altering the properties of light and are crucial for technologies such as optical switching, frequency conversion, and optical data storage.

Research on isomers like 2-bromo-4-nitroaniline (B50497) (2B4NA) and 4-bromo-2-nitroaniline (B116644) has demonstrated their potential as efficient NLO materials. researchgate.net Single crystals of these compounds have been grown and characterized to evaluate their structural and optical properties.

A study on 4-bromo-2-nitroaniline revealed that it possesses a high second harmonic generation (SHG) conversion efficiency, which is a key metric for NLO materials. The presence of the bromine atom is suggested to enhance the SHG property of the organic compound. researchgate.net The SHG efficiency of 4-bromo-2-nitroaniline was found to be 1.2 times that of urea, a standard NLO material. researchgate.net

Similarly, detailed investigations into 2-bromo-4-nitroaniline have highlighted its suitable crystal structure and electronic properties for NLO and optoelectronic applications. The non-centrosymmetric crystal structure is a prerequisite for second-order NLO effects. Spectroscopic and theoretical studies have further elucidated the charge transfer interactions within the molecule, which contribute to its NLO response.

| Compound Name | Crystal System | Space Group | Key Findings |

| 2-bromo-4-nitroaniline | Orthorhombic | Pna21 | Non-centrosymmetric structure suitable for NLO applications. |

| 4-bromo-2-nitroaniline | - | - | High SHG conversion efficiency (1.2 times that of urea). researchgate.net |

Role in Polymer Science and Functional Material Design

In the realm of polymer science, this compound can be considered a functional monomer for the synthesis of novel polymers with tailored properties. The aniline backbone provides a route to polymerization, while the bromo, nitro, and cyclopropyl (B3062369) substituents offer opportunities for post-polymerization modification and property tuning.

The synthesis of copolymers of aniline with other substituted anilines has been shown to be an effective strategy for modifying the properties of the resulting polymers. For example, the copolymerization of aniline with 3-nitroaniline (B104315) has been studied to optimize physicochemical properties such as solubility, thermal stability, and electrical conductivity by varying the monomer ratios. researchgate.net The incorporation of the nitro group can significantly alter the electronic and morphological characteristics of the polymer. researchgate.net

Furthermore, research on the synthesis of poly(aniline-co-o-bromoaniline) has indicated that the presence of bromine can influence the polymer's structure and lead to materials with different electronic properties compared to pure polyaniline. researchgate.net The bromo group can serve as a site for further chemical reactions, allowing for the grafting of other functional groups onto the polymer chain.

The unique combination of substituents in this compound makes it an interesting candidate for creating multifunctional polymers. The nitro group can enhance electron-accepting properties, the bromo group can be used for cross-linking or further functionalization, and the cyclopropyl group may influence the polymer's solubility and morphology. These polymers could find applications in areas such as sensors, coatings, and smart materials. The design and synthesis of homopolymers of this compound or its copolymers with other monomers could lead to a new class of functional materials with tunable properties.

Mechanistic Insights into the Molecular Level Biological Relevance of 5 Bromo N Cyclopropyl 2 Nitroaniline Analogues

Elucidation of Molecular Target Interactions and Binding Mechanisms

Identifying the specific molecular targets of a compound is the first step in understanding its biological relevance. For analogues of 5-bromo-N-cyclopropyl-2-nitroaniline, this process would involve a combination of computational and experimental approaches. While specific targets for this compound itself are not detailed in available literature, studies on similar structural motifs suggest potential interactions with enzymes such as kinases. ed.ac.uk Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk

The binding mechanism of a small molecule to its target is dictated by its three-dimensional structure and the chemical properties of its functional groups. For a compound like this compound, potential interactions could include:

Hydrogen Bonding: The amine (NH) group and the nitro (NO₂) group can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The phenyl ring and the cyclopropyl (B3062369) group can engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

For instance, studies on other bromo-substituted heterocyclic compounds have investigated their potential as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.com The evaluation of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones revealed that halogen substitution on the phenyl ring influenced anticancer potency, with the bromo-substituted analogue showing diminished activity compared to fluoro- or chloro-substituted versions in certain cell lines. mdpi.com This highlights the nuanced role of specific halogen atoms in molecular interactions.

Analysis of Nitro Group Bioreduction and Reactive Intermediate Formation Pathways

The nitroaromatic group is a well-known toxicophore and pharmacophore, whose biological effects are often dependent on its metabolic activation. nih.gov The primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process can occur in vivo, often catalyzed by nitroreductase enzymes found in both mammalian tissues and intestinal microflora.

The bioreduction of the nitro group is a stepwise process that can generate several reactive intermediates:

Nitro Radical Anion: A one-electron reduction of the nitro group forms a nitro radical anion.

Nitroso Derivative: A further two-electron reduction leads to the formation of a nitroso intermediate.

Hydroxylamine (B1172632) Derivative: Another two-electron reduction yields a hydroxylamine, which is a highly reactive species.

Amine Derivative: The final, six-electron reduction product is the corresponding amine.

These reactive intermediates, particularly the hydroxylamine, can covalently bind to cellular macromolecules like DNA and proteins, which is a common mechanism of toxicity for nitroaromatic compounds.

Furthermore, the N-cyclopropylamine moiety can also be a site of metabolism. Cytochrome P450 (CYP) enzymes can mediate the oxidation of the cyclopropylamine (B47189) group, potentially leading to ring-opening and the formation of reactive intermediates capable of forming covalent adducts with proteins. hyphadiscovery.com This bioactivation pathway has been associated with hepatotoxicity in other drugs containing a cyclopropylamine motif. hyphadiscovery.com Therefore, the metabolism of this compound analogues is likely complex, involving both the nitro group and the cyclopropylamine, leading to the formation of various reactive species.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov For the this compound scaffold, SAR studies would systematically modify different parts of the molecule to optimize its interaction with a potential molecular target.

Key areas for modification in this scaffold would include:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically affect activity. Studies on other aromatic compounds have shown that the placement of electron-donating or electron-withdrawing groups influences biological effects. nih.gov For example, in a series of benzylideneacetophenones, the presence of electron-donating groups at the para-position of the phenyl rings appeared to enhance anti-inflammatory and antioxidant activity. nih.gov

The Bromo Substituent: The position of the bromine atom is critical. Its replacement with other halogens (e.g., chlorine, fluorine) or other functional groups would help to probe the importance of halogen bonding and steric effects. nih.gov

The Nitro Group: The position of the nitro group is known to be a key determinant of the biological activity of nitroaromatics. als-journal.com Shifting the nitro group to different positions on the ring or replacing it with other electron-withdrawing groups would be a crucial part of an SAR study.

The N-cyclopropyl Group: Modification of the N-alkyl substituent can influence potency and metabolic stability. Replacing the cyclopropyl group with other small alkyl or cyclic groups could alter the compound's fit within a target's binding site and its susceptibility to metabolic ring-opening. hyphadiscovery.com

A hypothetical SAR study might explore how these changes affect the inhibition of a specific enzyme, as shown in the interactive table below, which illustrates potential outcomes based on general principles.

| Compound Analogue | R1 (Position 5) | R2 (Position 2) | R3 (at Nitrogen) | Hypothetical Activity (IC₅₀ in µM) | Rationale |

|---|---|---|---|---|---|

| Parent Compound | -Br | -NO₂ | -Cyclopropyl | 10 | Baseline activity |

| Analogue 1 | -Cl | -NO₂ | -Cyclopropyl | 15 | Change in halogen may alter binding affinity. |

| Analogue 2 | -Br | -CN | -Cyclopropyl | 25 | Replacing nitro with cyano group changes electronic properties and hydrogen bonding capacity. |

| Analogue 3 | -Br | -NO₂ | -Methyl | 50 | Loss of cyclopropyl may reduce potency or alter metabolic profile. |

| Analogue 4 | -H | -NO₂ | -Cyclopropyl | 100 | Removal of bromo group may result in loss of key halogen bond. |

Enzyme Inhibition Profiles and Mechanistic Deconvolution (e.g., COX-2 inhibition)

While there is no direct evidence in the reviewed literature linking this compound to cyclooxygenase-2 (COX-2) inhibition, the prompt suggests this as a potential area of investigation. COX enzymes are key mediators of inflammation, and selective COX-2 inhibitors are an important class of anti-inflammatory drugs. nih.govbrieflands.com

The established pharmacophore for many selective COX-2 inhibitors includes a central ring system with two adjacent aromatic rings and a sulfonamide or a similar group on one of the phenyl rings. nih.gov The this compound structure does not fit this classic pharmacophore. However, various other structural classes have been reported to exhibit COX-2 inhibitory activity. nih.gov

To determine if this class of compounds inhibits COX-2, a standard in vitro enzyme inhibition assay would be required. This would measure the concentration of the compound needed to inhibit 50% of the enzyme's activity (IC₅₀). A comprehensive profile would also test for inhibition of the COX-1 isoform to determine selectivity.

The table below illustrates the kind of data that would be generated in such a study, comparing hypothetical results for a test compound to a known COX-2 inhibitor, Celecoxib.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Hypothetical Test Compound | 50 | 5 | 10 |

If inhibition were observed, mechanistic deconvolution would follow. This could involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing clues about whether the compound binds to the enzyme's active site or an allosteric site.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable predictive insights into how a ligand might interact with a potential protein target. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein (e.g., COX-2, a specific kinase) from a repository like the Protein Data Bank.

Using a docking program to place the 3D structure of the ligand into the protein's binding site in various conformations.

Scoring the different poses based on a calculated binding energy to identify the most likely binding mode.

The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, a docking study on a different bromo-substituted compound with COX-2 revealed interactions with hydrophobic residues within the enzyme's active site channel. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the predicted ligand-protein complex over time. mdpi.com An MD simulation treats the atoms as classical particles and simulates their movements by solving Newton's equations of motion. This provides a more dynamic picture of the interaction, revealing:

The stability of the ligand's binding pose.

The flexibility of the protein and ligand.

The role of water molecules in mediating the interaction.

A more accurate estimation of the binding free energy.

These computational approaches are powerful tools for generating hypotheses about the molecular targets and binding mechanisms of novel compounds like this compound, guiding further experimental investigation.

Q & A

Q. What are the key synthetic routes for 5-bromo-N-cyclopropyl-2-nitroaniline, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of an aniline derivative. A common approach is:

Bromination : Introduce bromine at the 5-position using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (40–60°C) .

Nitration : Add the nitro group at the 2-position via mixed acid (H₂SO₄/HNO₃) at low temperatures (0–5°C) to avoid over-nitration .

N-Cyclopropylation : React with cyclopropylamine under Buchwald-Hartwig conditions (Pd catalyst, ligand, base) or via nucleophilic substitution if activated.

Q. Which analytical techniques are most reliable for confirming the purity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal methods:

- HPLC/GC-MS : Quantify purity (>95%) and detect volatile byproducts.

- Elemental Analysis (EA) : Verify C, H, N, Br content against theoretical values.

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropyl CH₂ protons at δ 0.5–1.0 ppm) and absence of unreacted intermediates .

- Melting Point : Compare with literature values (if available) to assess crystallinity and impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Storage : Use amber glass vials under inert gas (Ar) at –20°C to prevent photodegradation and oxidative decomposition .

- Handling : Work in a fume hood with PPE (gloves, goggles) to minimize exposure to dust, which can hydrolyze or react with moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Multi-spectral Analysis : Cross-validate NMR (¹H, ¹³C, 2D-COSY) with IR (nitro group at ~1520 cm⁻¹) and high-resolution MS.

- Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model substituent effects (e.g., electron-withdrawing nitro vs. bromine) .

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton environments .

Q. What computational methods are effective in predicting the reactivity of the cyclopropylamino group in substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed cyclopropane cleavage) using B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD) : Simulate steric effects of the cyclopropyl group on nucleophilic attack (e.g., SN2 vs. radical pathways) .

- QSPR Models : Corrate Hammett σ values of substituents (N-cyclopropyl σ ≈ –0.15) with reaction rates to predict regioselectivity .

Q. How do steric and electronic effects from the N-cyclopropyl group influence the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to map binding interactions (e.g., cyclopropyl’s rigid structure fitting into hydrophobic enzyme pockets). Compare with N-methyl/N-isobutyl analogs to isolate steric contributions .

- SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) and correlate activity with substituent bulk (Charton steric parameters) .

- Electrostatic Potential Maps : Visualize charge distribution (MEPs) to identify hydrogen-bonding sites with target proteins .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Studies : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability.

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-validated sources) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Probe Degradation : Test aged samples for decomposition products (e.g., nitro reduction to amine) via LC-MS, which may explain loss of activity .

Safety and Handling Protocols

Q. What protocols mitigate risks during large-scale synthesis of this compound?

- Methodological Answer :

- Thermal Hazard Assessment : Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>200°C) and scale reactions in jacketed reactors with cooling .

- Waste Management : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal.

- Emergency Preparedness : Maintain spill kits with activated carbon and ensure lab access to eyewash stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.